molecular formula C10H8N4 B12818523 (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile

(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B12818523
M. Wt: 184.20 g/mol
InChI Key: ZHVBDJNLEXWQGJ-FNORWQNLSA-N
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Description

(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur. The reaction conditions are generally mild, and the product is obtained through the formation of C-N bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the amino or nitrile positions .

Scientific Research Applications

(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Benzimidazole: Another related compound with a fused benzene ring.

    Quinoxaline: A compound with a similar nitrogen-containing heterocyclic structure.

Comparison: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to the presence of both amino and nitrile functional groups, which can participate in a wide range of chemical reactions. This makes it more versatile compared to simpler imidazole derivatives .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

(E)-3-amino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C10H8N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-5H,11H2,(H,13,14)/b7-5+

InChI Key

ZHVBDJNLEXWQGJ-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/N)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CN)C#N

Origin of Product

United States

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